molecular formula C5H11NaO B12441919 Sodium 2,2-dimethylpropan-1-olate

Sodium 2,2-dimethylpropan-1-olate

Cat. No.: B12441919
M. Wt: 110.13 g/mol
InChI Key: YQMLGVNRTAQUFQ-UHFFFAOYSA-N
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Description

Sodium 2,2-dimethylpropan-1-olate: is an organosodium compound with the molecular formula C5H11NaO . It is a sodium alkoxide derived from 2,2-dimethylpropan-1-ol. This compound is known for its strong basicity and is commonly used in organic synthesis as a strong base and nucleophile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,2-dimethylpropan-1-olate can be synthesized by reacting 2,2-dimethylpropan-1-ol with sodium metal. The reaction typically takes place in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The reaction can be represented as follows:

2,2-dimethylpropan-1-ol+NaSodium 2,2-dimethylpropan-1-olate+H2\text{2,2-dimethylpropan-1-ol} + \text{Na} \rightarrow \text{this compound} + \text{H}_2 2,2-dimethylpropan-1-ol+Na→Sodium 2,2-dimethylpropan-1-olate+H2​

The reaction is exothermic and should be carried out under controlled conditions to ensure safety .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in substitution reactions, the product will be the molecule with the leaving group replaced by the 2,2-dimethylpropan-1-olate group .

Scientific Research Applications

Chemistry: Sodium 2,2-dimethylpropan-1-olate is widely used in organic synthesis as a strong base and nucleophile. It is employed in the formation of carbon-carbon bonds, deprotonation of weak acids, and as a catalyst in various organic reactions .

Biology and Medicine: While its direct applications in biology and medicine are limited, this compound is used in the synthesis of biologically active compounds and pharmaceuticals. It is also used in the preparation of intermediates for drug development .

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its strong basicity makes it useful in various chemical manufacturing processes .

Mechanism of Action

The primary mechanism of action of sodium 2,2-dimethylpropan-1-olate is its ability to act as a strong base and nucleophile. It can deprotonate weak acids, generating reactive intermediates that can undergo further chemical transformations. The sodium ion stabilizes the negative charge on the oxygen atom, making the compound highly reactive in nucleophilic substitution and elimination reactions .

Comparison with Similar Compounds

  • Sodium methoxide (CH3ONa)
  • Sodium ethoxide (C2H5ONa)
  • Sodium tert-butoxide (C4H9ONa)

Comparison: Sodium 2,2-dimethylpropan-1-olate is similar to other sodium alkoxides in its basicity and nucleophilicity. its bulkier structure compared to sodium methoxide and sodium ethoxide can lead to different reactivity and selectivity in chemical reactions. The steric hindrance provided by the 2,2-dimethylpropan-1-olate group can influence the outcome of reactions, making it a unique reagent in organic synthesis .

Properties

Molecular Formula

C5H11NaO

Molecular Weight

110.13 g/mol

IUPAC Name

sodium;2,2-dimethylpropan-1-olate

InChI

InChI=1S/C5H11O.Na/c1-5(2,3)4-6;/h4H2,1-3H3;/q-1;+1

InChI Key

YQMLGVNRTAQUFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[O-].[Na+]

Origin of Product

United States

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